2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol
Description
2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is a hydroquinone derivative featuring two piperidinylmethyl substituents at the 2- and 5-positions of the benzene ring. This compound is synthesized via the Mannich reaction, a method widely employed for introducing amine-containing side chains to phenolic cores . The piperidine groups confer unique steric and electronic properties, distinguishing it from simpler hydroquinones. Potential applications span optoelectronics (e.g., excited-state intramolecular proton transfer, ESIPT) and energy storage (e.g., redox-active materials in flow batteries), though its specific performance metrics require further exploration .
Properties
IUPAC Name |
2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c21-17-12-16(14-20-9-5-2-6-10-20)18(22)11-15(17)13-19-7-3-1-4-8-19/h11-12,21-22H,1-10,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSODXNPVIELMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279682 | |
| Record name | 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-68-0 | |
| Record name | NSC13714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is typically synthesized through a Mannich reaction, which involves the condensation of hydroquinone, formaldehyde, and piperidine. The reaction conditions generally include:
Hydroquinone: Acts as the phenolic substrate.
Formaldehyde: Serves as the carbonyl compound.
Piperidine: Functions as the amine component.
The reaction is carried out under acidic conditions to facilitate the formation of the Mannich base, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Mannich reaction remains the cornerstone for its synthesis. Industrial processes may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperidine groups.
Substitution: The piperidine groups can be substituted with other amines or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various amines or nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through:
Hydrogen Bonding: The hydroxyl groups form hydrogen bonds with target molecules, influencing their activity.
Electrostatic Interactions: The piperidine groups interact with negatively charged sites on target molecules.
Pathway Modulation: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Table 1: Substituent Comparison in Benzene-1,4-diol Derivatives
Notes:
Key Observations :
- Solubility : Piperidine’s hydrophobic nature reduces aqueous solubility compared to morpholine derivatives (e.g., DMHQ) but improves it relative to bulky imidazole-based BDIBD.
- Hydrogen Bonding : Morpholinylmethyl (DMHQ) and imidazolyl (BDIBD) groups form stronger hydrogen bonds than piperidinylmethyl, critical for ESIPT/ESDPT mechanisms .
Optical and Electronic Properties
ESIPT/ESDPT Activity
Compounds like BDIBD and DMHQ exhibit excited-state double proton transfer (ESDPT) or intramolecular proton transfer (ESIPT), enabling broad optical responses. Piperidinylmethyl substituents likely weaken ESIPT efficiency compared to morpholine or imidazole derivatives due to reduced hydrogen bond strength .
Tautomerism in COFs
In covalent organic frameworks (COFs), analogs like BPH (2,5-bis((phenylimino)methyl)benzene-1,4-diol) favor iminol/cis-ketoenamine tautomers under humid conditions, enabling humidity-sensitive optoelectronic behavior . Piperidine’s basicity may stabilize alternative tautomers, altering charge-transfer dynamics.
Redox Behavior in Flow Batteries
Table 2: Redox Performance in Aqueous Flow Batteries
Notes:
Key Insights :
- Piperidinylmethyl groups may enhance solubility over methyl derivatives (e.g., 2,5-dimethylbenzene-1,4-diol) but lack the redox stability of carboxylic acid-functionalized analogs .
- Polymorphism issues observed in DMHQ may be mitigated in the target compound due to piperidine’s conformational flexibility.
Biological Activity
Overview
2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is an organic compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol. This compound features two piperidine groups attached to a benzene ring that is substituted with two hydroxyl groups. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves a Mannich reaction , which combines hydroquinone, formaldehyde, and piperidine under acidic conditions. This method is crucial for producing the compound with high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Key mechanisms include:
- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with target biomolecules, influencing their activity.
- Electrostatic Interactions : The piperidine moieties may interact with negatively charged sites on proteins or nucleic acids.
- Pathway Modulation : The compound can modulate signaling pathways, potentially affecting cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria suggest strong antibacterial activity, comparable to known antimicrobial agents. For example, MIC values reported range from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell survival and proliferation. Specific findings include:
- Induction of caspase activation leading to programmed cell death.
- Inhibition of tumor growth in xenograft models.
Study 1: Antibacterial Activity Assessment
A study conducted on various piperidine derivatives, including this compound, evaluated their antibacterial efficacy against common pathogens. The study utilized disk diffusion methods and broth microdilution techniques to determine MIC values.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.0039 |
| This compound | E. coli | 0.025 |
The results indicated that the compound effectively inhibited bacterial growth at low concentrations .
Study 2: Anticancer Potential
Another research project focused on the anticancer effects of piperidine derivatives revealed that this compound significantly reduced viability in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 12 |
These findings support the premise that this compound may serve as a lead in drug development for cancer therapy .
Q & A
Q. What are the recommended synthetic pathways for 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, and how can reaction conditions be optimized?
A plausible route involves a two-step Mannich reaction:
Precursor preparation : React benzene-1,4-diol with formaldehyde and piperidine under acidic conditions to introduce piperidinylmethyl groups at positions 2 and 2.
Purification : Use column chromatography with a polar solvent system (e.g., ethyl acetate/hexane) to isolate the product.
Optimization considerations :
- Control pH to avoid over-alkylation (e.g., acetic acid catalysis).
- Monitor temperature (40–60°C) to balance reaction rate and side-product formation.
Yield improvements (~95%) are achievable via iterative solvent screening (e.g., DMF or THF) and stoichiometric adjustments .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological steps :
- NMR spectroscopy : Confirm substitution pattern via -NMR (e.g., methylene protons adjacent to piperidine at δ 3.4–3.7 ppm) and -NMR (quaternary carbons at ~125–135 ppm).
- Mass spectrometry (HRMS) : Verify molecular ion [M+H] with <2 ppm error.
- X-ray crystallography : Resolve hydrogen-bonding networks (if crystalline), as seen in related diol derivatives .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Key hazards :
- Skin/eye irritation : Classified under GHS Category 2 (similar to structurally related diols) .
- Preventive measures :
Advanced Research Questions
Q. How do the piperidinylmethyl groups influence the compound’s hydrogen-bonding dynamics and supramolecular assembly?
Mechanistic insights :
- Intramolecular H-bonding : The piperidine N-atoms may participate in weak H-bonding with phenolic -OH groups, altering tautomerism (e.g., keto-enol equilibria) .
- Supramolecular networks : In coordination polymers, the diol moiety can act as a linker, while piperidinyl groups may sterically hinder framework porosity. Compare with analogous COFs where substituents modulate pore size and stability .
Experimental validation : - Conduct variable-temperature NMR to study tautomeric shifts.
- Perform BET surface area analysis on coordination polymers synthesized with transition metals (e.g., Zn) .
Q. What computational strategies can elucidate excited-state proton transfer (ESPT) behavior in this compound?
Methodology :
- DFT/TD-DFT calculations : Optimize ground- and excited-state geometries using B3LYP/6-311++G(d,p). Compare with 2,5-bis(imidazolyl)benzene-1,4-diol derivatives, where substituents stabilize ESPT pathways .
- Potential energy surfaces (PES) : Map proton transfer barriers using relaxed scans. Chalcogen substitution in analogs shows reduced barriers (e.g., S vs. O) .
Applications : Predict near-infrared emission for optoelectronic materials, leveraging tautomerism-induced charge-transfer states .
Q. How can researchers resolve contradictions in solubility and reactivity data across studies?
Case example : Discrepancies in solvent compatibility (e.g., polar vs. nonpolar media). Approach :
- Systematic screening : Test solubility in 20+ solvents (e.g., DMSO, chloroform, alcohols) using the "shake-flask" method.
- Correlate with logP : Compute partition coefficients (e.g., via ChemAxon) to predict solubility trends. Piperidinyl groups likely enhance hydrophilicity (logP < 2) .
- Reactivity studies : Compare alkylation rates under varying pH (e.g., acidic vs. basic conditions), noting steric effects from piperidine .
Q. What role does this compound play in designing stimuli-responsive materials?
Key findings :
- Humidity sensing : Analogous diol-based COFs exhibit reversible tautomerism under humidity, shifting UV-Vis absorption bands (e.g., 450 → 600 nm) .
- Dynamic covalent chemistry : The diol’s redox activity (quinone/hydroquinone transitions) enables electrochemical switching in thin films.
Experimental design : - Fabricate thin films via spin-coating and expose to controlled humidity (10–90% RH). Monitor optical changes with in-situ spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
